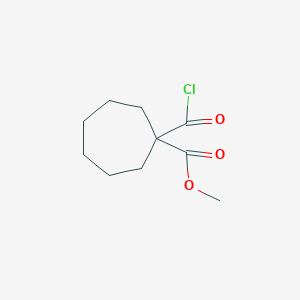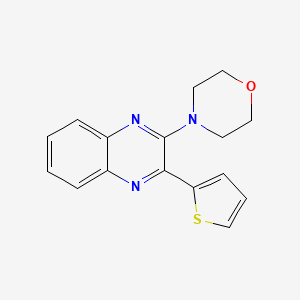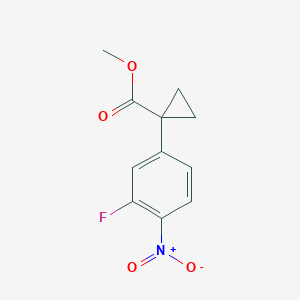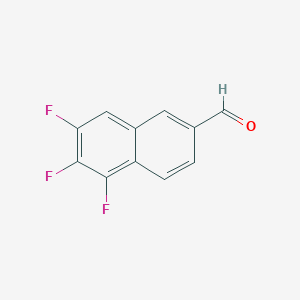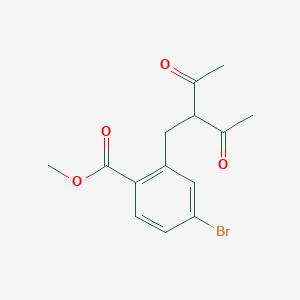
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
准备方法
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves multiple steps. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
化学反应分析
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and its interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialized chemicals and materials
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects .
相似化合物的比较
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-L-alanine: Another acetylated amino acid derivative with similar applications.
N-Acetyl-L-leucine: Used in peptide synthesis and as a reactant in various chemical reactions.
属性
CAS 编号 |
827611-89-2 |
|---|---|
分子式 |
C17H24N4O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[2-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H24N4O5/c1-12(23)21-14(9-13-5-3-2-4-6-13)17(26)20-11-16(25)19-10-15(24)18-7-8-22/h2-6,14,22H,7-11H2,1H3,(H,18,24)(H,19,25)(H,20,26)(H,21,23)/t14-/m0/s1 |
InChI 键 |
DJLSGNJPPBROAF-AWEZNQCLSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
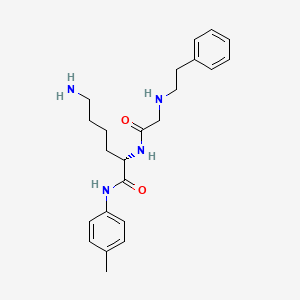
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
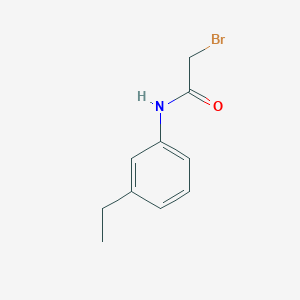
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
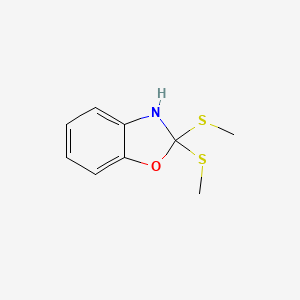
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
